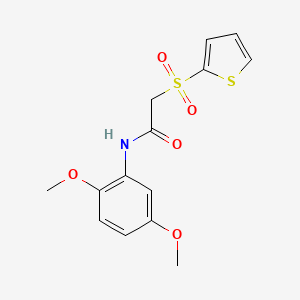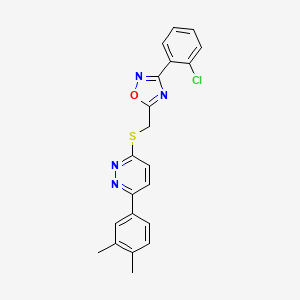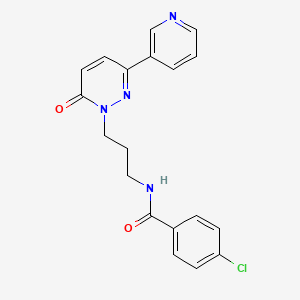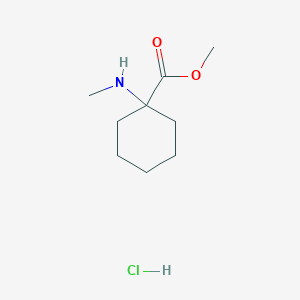
N-(2,5-dimethoxyphenyl)-2-(thiophen-2-ylsulfonyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,5-dimethoxyphenyl)-2-(thiophen-2-ylsulfonyl)acetamide, also known as TDSA, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. TDSA is a derivative of the phenethylamine class of compounds and has been shown to exhibit a range of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)-2-(thiophen-2-ylsulfonyl)acetamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways. N-(2,5-dimethoxyphenyl)-2-(thiophen-2-ylsulfonyl)acetamide has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins, which are involved in inflammation and pain. Additionally, N-(2,5-dimethoxyphenyl)-2-(thiophen-2-ylsulfonyl)acetamide has been shown to inhibit the activity of the protein kinase B (Akt) signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
N-(2,5-dimethoxyphenyl)-2-(thiophen-2-ylsulfonyl)acetamide has been shown to exhibit a range of biochemical and physiological effects, including anti-cancer, anti-inflammatory, and analgesic effects. N-(2,5-dimethoxyphenyl)-2-(thiophen-2-ylsulfonyl)acetamide has also been shown to have antioxidant properties and to modulate the immune system. Additionally, N-(2,5-dimethoxyphenyl)-2-(thiophen-2-ylsulfonyl)acetamide has been shown to have effects on the cardiovascular system, including the reduction of blood pressure and the prevention of thrombosis.
Advantages and Limitations for Lab Experiments
One of the advantages of N-(2,5-dimethoxyphenyl)-2-(thiophen-2-ylsulfonyl)acetamide for lab experiments is its relatively low toxicity compared to other compounds with similar therapeutic potential. Additionally, N-(2,5-dimethoxyphenyl)-2-(thiophen-2-ylsulfonyl)acetamide is relatively easy to synthesize, making it readily available for research purposes. However, one limitation of N-(2,5-dimethoxyphenyl)-2-(thiophen-2-ylsulfonyl)acetamide is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research on N-(2,5-dimethoxyphenyl)-2-(thiophen-2-ylsulfonyl)acetamide. One area of interest is in the development of N-(2,5-dimethoxyphenyl)-2-(thiophen-2-ylsulfonyl)acetamide derivatives with improved solubility and potency. Additionally, further research is needed to fully understand the mechanism of action of N-(2,5-dimethoxyphenyl)-2-(thiophen-2-ylsulfonyl)acetamide and its potential applications in the treatment of cancer and other diseases. Finally, more research is needed to investigate the safety and toxicity of N-(2,5-dimethoxyphenyl)-2-(thiophen-2-ylsulfonyl)acetamide in humans.
Synthesis Methods
The synthesis of N-(2,5-dimethoxyphenyl)-2-(thiophen-2-ylsulfonyl)acetamide involves the reaction of 2,5-dimethoxyphenylacetic acid with thionyl chloride to form 2,5-dimethoxyphenylacetyl chloride. This intermediate is then reacted with thiophen-2-ylsulfonamide to form N-(2,5-dimethoxyphenyl)-2-(thiophen-2-ylsulfonyl)acetamide. The synthesis of N-(2,5-dimethoxyphenyl)-2-(thiophen-2-ylsulfonyl)acetamide has been reported in the literature, and various modifications of the method have been suggested to improve the yield and purity of the compound.
Scientific Research Applications
N-(2,5-dimethoxyphenyl)-2-(thiophen-2-ylsulfonyl)acetamide has been investigated for its potential therapeutic applications in a range of scientific research studies. One of the most promising areas of research is in the treatment of cancer. N-(2,5-dimethoxyphenyl)-2-(thiophen-2-ylsulfonyl)acetamide has been shown to exhibit anticancer activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, N-(2,5-dimethoxyphenyl)-2-(thiophen-2-ylsulfonyl)acetamide has been shown to have anti-inflammatory and analgesic effects, which could have applications in the treatment of chronic pain and inflammatory conditions.
properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-thiophen-2-ylsulfonylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO5S2/c1-19-10-5-6-12(20-2)11(8-10)15-13(16)9-22(17,18)14-4-3-7-21-14/h3-8H,9H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPRCTFORALTAMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CS(=O)(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethoxyphenyl)-2-(thiophen-2-ylsulfonyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-dimethoxy-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2788539.png)




![N-Methyl-N-[(4-oxo-3H-quinazolin-2-yl)methyl]sulfamoyl fluoride](/img/structure/B2788545.png)
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(isopropylsulfonyl)benzamide](/img/structure/B2788546.png)

![7-Fluoro-3-[[1-[(2-fluorophenyl)methyl]piperidin-4-yl]methyl]-2-methylquinazolin-4-one](/img/structure/B2788549.png)
![4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-(2,5-dimethylphenyl)pyrrolidin-2-one](/img/structure/B2788551.png)


![2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide](/img/structure/B2788556.png)